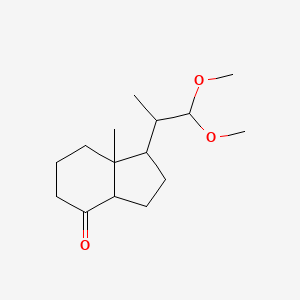
Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a complex organic compound with a unique structure This compound is characterized by its octahydro-7a-methyl-4H-inden-4-one core, which is substituted with a 2,2-dimethoxy-1-methylethyl group The stereochemistry of the compound is defined by the (1R,3aR,7aR) and (1S) configurations, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
Formation of the Octahydro-7a-methyl-4H-inden-4-one Core: This step involves the cyclization of a suitable precursor to form the indanone core. The reaction conditions may include the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the cyclization process.
Introduction of the 2,2-Dimethoxy-1-methylethyl Group: This step involves the alkylation of the indanone core with a suitable alkylating agent. Common reagents for this step may include alkyl halides or sulfonates, along with a base to deprotonate the indanone and facilitate the nucleophilic substitution reaction.
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents, which ensure the formation of the desired (1R,3aR,7aR) and (1S) configurations.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethoxy-1-methylethyl group can be replaced with other functional groups. Common reagents for this reaction include alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the hydrolysis of the reducing agent. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reactivity and selectivity of these reactions.
Major Products Formed
The major products formed from the reactions of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions may yield a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-catalyzed reactions or receptor-ligand interactions. Its stereochemistry and functional groups can be tailored to interact with specific biological targets.
Medicine: The compound has potential applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure and reactivity can be tailored to achieve desired material properties.
Mecanismo De Acción
The mechanism of action of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific functional groups present in the compound.
Comparación Con Compuestos Similares
(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can be compared with other similar compounds, such as:
Steviol Glycosides: These compounds have a similar indanone core structure but differ in the nature of the substituents and stereochemistry.
Caffeine: This compound has a purine structure and is known for its stimulant effects.
The uniqueness of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H26O3 |
|---|---|
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3 |
Clave InChI |
FXUVMZRJUQLXGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


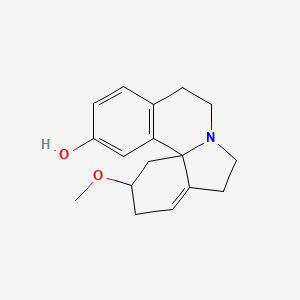
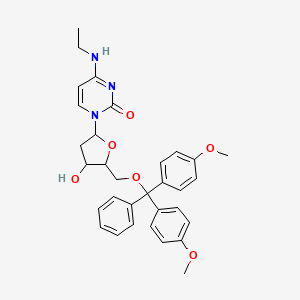
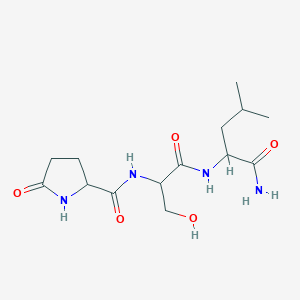
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
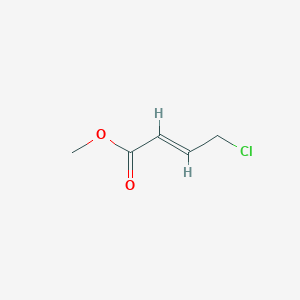
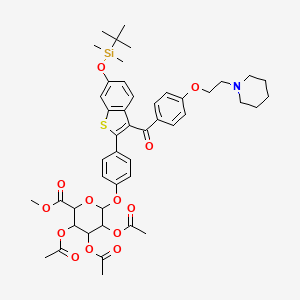

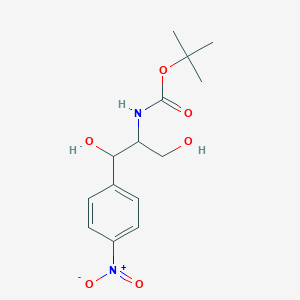
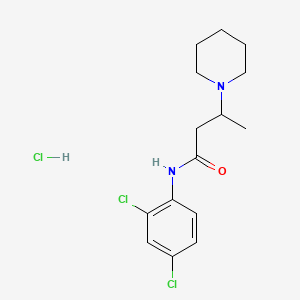
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
